7-Bromo-4H-benzo[d][1,3]dioxin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2 |
InChI Key |
JHFWKZHRKVFLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2)Br)C(=O)O1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 7 Bromo 4h Benzo D 1 2 Dioxin 4 One
Transformations Involving the Bromine Substituent
The bromine atom on the aromatic ring of 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom of an aryl halide, such as 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one, is replaced by an organic substituent from a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used to synthesize a broad range of biaryl compounds and other functionalized aromatic systems. organic-chemistry.orgnih.gov
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (which is activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide variety of functional groups. mdpi.combath.ac.uk For instance, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed, often in combination with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govmdpi.combath.ac.uk
While specific studies on the Suzuki coupling of 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one are not extensively detailed in the provided results, the reactivity of similar bromo-substituted heterocyclic systems is well-documented. nih.govmdpi.comresearchgate.netnih.gov These studies demonstrate the successful application of Suzuki coupling for the arylation and hetarylation of various bromo-substituted scaffolds, suggesting that 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one would be a suitable substrate for such transformations. nih.govmdpi.comresearchgate.netnih.gov The reaction would enable the synthesis of a diverse library of 7-aryl-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one derivatives.
Table 1: Representative Palladium Catalysts and Bases for Suzuki-Miyaura Coupling
| Catalyst | Base |
| Pd(PPh₃)₄ | K₂CO₃ |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ |
| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ |
| Pd(OAc)₂/PCy₃ | NaOH |
Nucleophilic Substitution Reactions
The bromine atom on the electron-deficient aromatic ring can also be susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly with strong nucleophiles. While direct nucleophilic substitution on unactivated aryl halides can be challenging, the electronic nature of the benzodioxinone ring system may facilitate such reactions.
In related bromo-substituted heterocyclic systems, nucleophilic substitution has been achieved with various nucleophiles, including amines and thiols. mdpi.comresearchgate.netresearchgate.net For example, studies on dibrominated benzo-bis-thiadiazole derivatives have shown that selective substitution of a bromine atom can be achieved with nitrogen nucleophiles like morpholine (B109124) and piperidine. mdpi.com These reactions often require specific conditions, such as elevated temperatures or the use of a suitable solvent, to proceed efficiently. The success of these reactions indicates that 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one could potentially undergo similar transformations to introduce nitrogen- or sulfur-containing functional groups at the 7-position.
Reactions at the Carbonyl Moiety
The carbonyl group at the 4-position of the benzodioxinone ring is an electrophilic center and a site for various nucleophilic attacks. One of the most significant reactions at this position is the amidation of 4H-benzo[d] nih.govvanderbilt.edudioxin-4-one derivatives. nih.govrsc.orgrsc.org
Treatment of 4H-benzo[d] nih.govvanderbilt.edudioxin-4-ones with primary amines leads to the ring-opening of the dioxinone and the formation of the corresponding salicylamides. nih.govrsc.orgrsc.org This reaction typically proceeds readily at room temperature and provides a straightforward method for the synthesis of these medicinally relevant compounds. nih.govrsc.org The reaction is believed to involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond and subsequent proton transfer.
Ring-Opening and Rearrangement Mechanisms of Dioxinones
The dioxinone ring system, particularly in the context of benzoxazines which share some structural similarities, can undergo ring-opening polymerization and rearrangement reactions, often catalyzed by acid or heat. researchgate.netresearchgate.net For benzoxazines, the polymerization mechanism can involve the cleavage of the N,O-acetal bond, leading to the formation of reactive intermediates like iminium cations and phenoxides. researchgate.net These intermediates can then undergo further reactions, such as electrophilic substitution and rearrangement, to form polymeric structures. researchgate.netresearchgate.net
While the polymerization of 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one is not specifically described, the inherent strain in the six-membered dioxinone ring makes it susceptible to ring-opening under various conditions. libretexts.orgkhanacademy.org Acid-catalyzed hydrolysis, for example, would likely lead to the opening of the ring to form a diol product. libretexts.org The specific products of ring-opening and rearrangement would depend on the reaction conditions and the nature of the catalysts or reagents used.
Functional Group Interconversions on the Benzo[d]nih.govvanderbilt.edudioxin-4-one Core
Beyond the reactions at the bromine and carbonyl positions, functional group interconversions on the core structure of 7-Bromo-4H-benzo[d] nih.govvanderbilt.edudioxin-4-one can provide access to a wider range of derivatives. These interconversions can involve the transformation of existing functional groups or the introduction of new ones.
For instance, if other functional groups are present on the benzodioxinone core, standard organic transformations can be applied. Halides can be converted to other halides through reactions like the Finkelstein reaction. vanderbilt.edu Hydroxyl groups, if present, can be converted to halides using various reagents. vanderbilt.edu The synthesis of 4H-benzo[d] nih.govvanderbilt.edudioxin-4-one derivatives from salicylic (B10762653) acids and acetylenic esters, mediated by CuI, demonstrates a method for constructing the core ring system with various substituents. nih.govrsc.org This approach allows for the incorporation of different functional groups onto the final molecule. nih.govrsc.orgrsc.org Furthermore, the development of catalyst-free methods for the synthesis of the 4H-benzo[d] nih.govvanderbilt.edudioxin-4-one core from commercially available starting materials expands the accessibility of these compounds for further derivatization. rsc.org
Spectroscopic Characterization and Structural Elucidation of 7 Bromo 4h Benzo D 1 2 Dioxin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one, distinct signals are expected for the aromatic protons and the methylene (B1212753) protons of the dioxin ring.
Based on the analysis of the parent compound, 4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one, and its chloro-substituted analogs, the following chemical shifts and coupling patterns can be predicted for the aromatic protons of 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one. The methylene protons are expected to appear as a singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8-8.0 | d | ~8.5 |
| H-6 | ~7.3-7.5 | dd | ~8.5, ~2.0 |
| H-8 | ~7.2-7.4 | d | ~2.0 |
| O-CH₂-O | ~5.7 | s | - |
Note: Predicted values are based on comparative analysis of related compounds. Actual experimental values may vary.
The downfield shift of H-5 is attributed to the deshielding effect of the adjacent carbonyl group. The bromine atom at the 7-position is expected to have a notable effect on the chemical shifts of the neighboring protons, H-6 and H-8, due to its electronegativity and anisotropic effects. The splitting patterns arise from the spin-spin coupling between adjacent non-equivalent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one will give a distinct signal in the ¹³C NMR spectrum.
The predicted chemical shifts for the carbon atoms are listed in the table below, based on data from related benzodioxinone structures. The carbonyl carbon (C-4) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom attached to the bromine (C-7) will also exhibit a characteristic chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~91-93 |
| C-4 | ~160-162 |
| C-4a | ~115-117 |
| C-5 | ~130-132 |
| C-6 | ~125-127 |
| C-7 | ~118-120 |
| C-8 | ~114-116 |
| C-8a | ~157-159 |
Note: Predicted values are based on comparative analysis of related compounds. Actual experimental values may vary.
Advanced NMR Techniques for Stereochemical and Conformational Assignment
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-8, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-5, C-6, and C-8) and the methylene carbon (C-2) by linking their signals to the corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This technique is crucial for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations between the methylene protons (H-2) and the carbons C-4a and C-8a would confirm the connectivity of the dioxin ring to the benzene (B151609) ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.
The IR spectrum of 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one is expected to show several characteristic absorption bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (carbonyl) | Stretch | 1700 - 1750 |
| C=C (aromatic) | Stretch | 1550 - 1650 |
| C-O (ether) | Stretch | 1200 - 1300 |
| C-Br (aromatic) | Stretch | 500 - 650 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methylene) | Stretch | 2850 - 2950 |
The most prominent peak is expected to be the strong absorption from the carbonyl group (C=O) stretch. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H stretching absorption above 3000 cm⁻¹. The C-O stretching of the dioxin moiety and the C-Br stretching vibration will also be present in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 7-Bromo-4H-benzo[d] libretexts.orgorgchemboulder.comdioxin-4-one, with the molecular formula C₈H₅BrO₃, the exact mass can be calculated.
| Parameter | Value |
| Molecular Formula | C₈H₅BrO₃ |
| Calculated Exact Mass ([M]⁺) | 227.9473 |
| Observed Exact Mass ([M]⁺) | To be determined experimentally |
Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).
The presence of bromine would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Computational Chemistry Studies of 7 Bromo 4h Benzo D 1 2 Dioxin 4 One
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal method for studying medium-sized organic molecules like 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one. These calculations provide deep insights into the molecule's structural and electronic properties.
Geometry Optimization and Vibrational Frequency Analysis
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one, this process involves calculating the molecular energy at various atomic arrangements to find the configuration with the minimum energy. Theoretical studies on similar bromo-substituted aromatic compounds have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve reliable optimized geometries. west-code.org This level of theory is expected to provide an accurate representation of bond lengths, bond angles, and dihedral angles for the title compound.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. west-code.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net
For 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one, the HOMO is expected to be localized primarily on the electron-rich benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin ring system, while the LUMO may be distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing bromine atom would likely influence the energies of these orbitals. DFT calculations are instrumental in visualizing the spatial distribution of these orbitals and quantifying their energy levels. respectprogram.org
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red or yellow regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). muni.cz
In the case of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one, the MESP map would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a likely site for electrophilic interaction. The hydrogen atoms of the aromatic ring would exhibit positive potential. The bromine atom, with its electronegativity and lone pairs, would also present a region of negative potential. Such maps are crucial for understanding intermolecular interactions. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
To quantify the reactivity of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one more rigorously, global reactivity descriptors can be calculated from the HOMO and LUMO energies obtained through DFT. These descriptors provide a numerical basis for comparing the reactivity of different molecules. Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. west-code.org
Chemical Potential (μ): Calculated as -(I + A) / 2. It represents the escaping tendency of electrons.
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons. west-code.org
These descriptors, derived from DFT calculations, offer a comprehensive picture of the molecule's stability and propensity to engage in chemical reactions. west-code.orgrespectprogram.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. scispace.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results of TD-DFT calculations include the excitation energies (which can be converted to absorption wavelengths) and the oscillator strengths, which are related to the intensity of the absorption bands. materialsciencejournal.org
For 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one, TD-DFT calculations would identify the key π-π* and n-π* transitions responsible for its UV-Visible absorption. The calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate more realistic experimental conditions. Comparing the theoretical spectrum with experimental data, when available, allows for the validation of the computational methodology.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be employed to map out the potential energy surface.
This involves locating the structures and energies of reactants, intermediates, transition states, and products. The activation energy for each step can be calculated, allowing for the determination of the most likely reaction pathway. While specific mechanistic studies on 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.rsc.orgdioxin-4-one are not prominent in the literature, computational studies on the reaction mechanisms of related heterocyclic systems demonstrate the feasibility and utility of this approach. For instance, the mechanisms of formation for similar benzoxazinones have been proposed and investigated using computational methods. scispace.com Such studies can elucidate the role of catalysts, solvents, and substituents on the reaction outcome.
Theoretical Prediction and Correlation with Experimental Spectroscopic Data
Typically, these investigations employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecular structure and predict spectroscopic parameters. The calculated results are then systematically compared with experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy. This comparative analysis provides deep insights into the molecule's characteristics.
While specific data for the 7-bromo derivative is not available, research on analogous compounds within the 4H-benzo[d] rsc.orgcymitquimica.comdioxin-4-one family illustrates the methodology. For instance, studies on related halogenated derivatives involve optimizing the ground state geometry and then calculating properties such as ¹H and ¹³C NMR chemical shifts, vibrational frequencies, and electronic absorption spectra.
Correlation with NMR Spectroscopy
In a typical study, the molecular geometry of the compound would be optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). The Gauge-Including Atomic Orbital (GIAO) method is then commonly used to predict the ¹H and ¹³C NMR chemical shifts in a solvent like chloroform (B151607) (CDCl₃), simulated using a model such as the Polarizable Continuum Model (PCM).
The predicted values are then correlated with the experimental data. Although data for the 7-bromo variant is absent, the experimental NMR data for related chloro-substituted isomers provide a clear example of the type of data used for such correlations. rsc.org
Table 1: Experimental NMR Data for Chloro-Substituted 4H-benzo[d] rsc.orgcymitquimica.comdioxin-4-one Analogs in CDCl₃ rsc.org This table is illustrative and shows data for related compounds, not the subject compound.
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
|---|---|---|
| 7-Chloro-4H-benzo[d] rsc.orgcymitquimica.comdioxin-4-one | 7.94 (d, J=8.0 Hz, 1H), 7.20-7.17 (m, 1H), 7.11 (s, 1H), 5.68 (s, 2H) | 160.6, 158.8, 142.4, 131.6, 124.5, 117.2, 113.4, 91.3 |
| 6-Chloro-4H-benzo[d] rsc.orgcymitquimica.comdioxin-4-one | 7.97 (d, J=8.4 Hz, 1H), 7.54 (dd, J=8.8, 2.8 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 5.67 (s, 2H) | 160.3, 156.9, 136.4, 129.8, 129.1, 118.4, 116.0, 91.2 |
A linear regression analysis between the experimental and theoretical chemical shifts would be performed to establish the quality of the correlation. A high correlation coefficient (R²) would indicate that the chosen computational model accurately reproduces the electronic environment of the nuclei.
Correlation with Vibrational Spectroscopy (FT-IR)
Similarly, theoretical vibrational frequencies are calculated from the optimized molecular structure. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model. The scaled theoretical spectrum is then compared with the experimental FT-IR spectrum. This comparison allows for the precise assignment of vibrational modes, such as the characteristic C=O stretching of the ketone group, C-O-C stretching of the dioxin ring, C-H bending, and the vibrations of the benzene (B151609) ring.
For 7-Bromo-4H-benzo[d] rsc.orgcymitquimica.comdioxin-4-one, one would expect to see characteristic peaks corresponding to these functional groups, with the C-Br stretching vibration appearing at lower frequencies. The correlation between the predicted and experimental wavenumbers would validate the molecular structure and provide a detailed understanding of its vibrational properties.
Applications in Advanced Synthetic Organic Chemistry
7-Bromo-4H-benzo[d]Current time information in Pasuruan, ID.nih.govdioxin-4-one as a Key Synthetic Intermediate
The 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one framework is recognized as a significant structural unit and a versatile synthetic intermediate in organic chemistry. nih.govrsc.org The presence of the bromo substituent on the 7-position further enhances its utility, providing a reactive handle for a variety of chemical transformations, including cross-coupling reactions. This allows for the introduction of diverse functional groups onto the aromatic ring.
The dioxinone ring itself can be readily opened, making these compounds excellent precursors for a range of other molecules. nih.gov The general class of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives serves as a gateway to synthesizing valuable multi-substituted benzene (B151609) derivatives. rsc.org The stability of the benzodioxinone core under certain conditions, coupled with its controlled reactivity under others, allows for sequential and selective modifications, cementing its role as a key intermediate in multi-step syntheses. nih.gov
Scaffold for the Synthesis of Complex Heterocyclic Systems
The structure of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one is an ideal starting point for the construction of more elaborate heterocyclic systems. The inherent functionality of the benzodioxinone ring allows for its conversion into other important scaffolds. For instance, derivatives of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one are known to react with primary amines at room temperature to yield salicylamides. nih.govrsc.org This reaction opens a direct pathway to a class of amides that are significant in medicinal chemistry. nih.gov
The bromine atom at the 7-position provides a site for further functionalization, enabling the fusion of additional rings or the attachment of complex side chains via metal-catalyzed cross-coupling reactions. This dual reactivity—ring transformation and aromatic substitution—makes it a powerful scaffold. While direct examples involving 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one are specific, the synthesis of related bromo-substituted heterocycles like 7-bromo-4H-1,4-benzothiazines highlights the general synthetic strategies that can be applied to such brominated precursors to build diverse heterocyclic structures. researchgate.netorientjchem.org
Table 1: Representative Reactions of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one Scaffold
| Reactant(s) | Reagent(s) | Product Type | Significance | Reference(s) |
| 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivative | Primary Amine | Salicylamide (B354443) | Access to medicinally relevant amide structures. nih.gov | nih.govrsc.org |
| 2-Amino-5-bromobenzenethiol, β-Diketone | Dimethyl sulfoxide (B87167) (DMSO) | 7-Bromo-4H-1,4-benzothiazine | Demonstrates cyclization strategies for bromo-aromatic precursors. researchgate.net | researchgate.net |
Precursor in the Synthesis of Multi-Substituted Benzene Derivatives
A primary application of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one skeleton is as a precursor to multi-substituted benzene derivatives. rsc.org The synthesis of the benzodioxinone itself often starts from salicylic (B10762653) acid derivatives, effectively protecting two adjacent functionalities (hydroxyl and carboxyl groups) on the benzene ring. nih.govrsc.org The 7-bromo substituent acts as a regiochemical marker and a point for introducing further diversity.
Through reactions such as Suzuki-Miyaura or other palladium-catalyzed cross-couplings, the bromine atom can be replaced with a wide array of aryl, heteroaryl, or alkyl groups. mdpi.com Following these substitutions, the dioxinone ring can be strategically opened to unmask the hydroxyl and carboxyl groups, or derivatives thereof, leading to a highly functionalized, multi-substituted benzene ring that would be challenging to synthesize through direct substitution methods. This approach provides excellent control over the final substitution pattern of the benzene core.
Building Block in Macromolecular Architectures and Polymer Chemistry
The benzodioxinone moiety has been successfully incorporated into macromolecular structures, serving as a functional end-group for polymers. nih.gov Specifically, alkyne-functionalized benzodioxinones can be "clicked" onto azide-terminated polymers, such as poly(methyl methacrylate) (PMMA) or poly(ethylene glycol) methyl ether (mPEG), using copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC). nih.gov This process quantitatively yields mono-telechelic polymers, which are macromolecules with a single reactive group at one end. nih.gov
These benzodioxinone-terminated polymers are stimuli-responsive. Depending on the substituents at the 2-position of the dioxinone ring, they can be sensitive to heat or UV light. nih.gov For example, a photosensitive mPEG-based monotelechelic polymer featuring a 2,2-diphenyl-benzodioxinone unit was used to synthesize block copolymers. nih.gov Upon UV irradiation in the presence of a hydroxy-terminated poly(ε-caprolactone), a photoinduced acylation reaction occurred, successfully forming a block copolymer. nih.gov This demonstrates the utility of the benzodioxinone scaffold as a versatile building block for creating advanced polymer architectures under mild conditions. nih.gov
Structure Activity Relationship Studies Sar of 4h Benzo D 1 2 Dioxin 4 One Derivatives in Chemical Design
Investigation of Substituent Effects on Chemical Reactivity and Properties
The chemical behavior of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one ring system is intricately linked to the electronic nature of the substituents attached to the benzene (B151609) ring. The bromo group at the 7-position of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one is an electron-withdrawing group, which significantly modulates the electron density distribution across the molecule, thereby influencing its reactivity.
While direct and extensive SAR studies on 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one are not widely documented in publicly available literature, the principles can be inferred from studies on analogous heterocyclic systems. For instance, in the synthesis of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-4-ones, the electronic properties of the substituents on the aromatic ring play a crucial role in determining the reaction outcome. It has been observed that electron-donating groups tend to favor the formation of the desired 4H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazin-4-one, whereas electron-withdrawing groups can lead to the formation of dihydro analogs. researchgate.net This suggests that the bromine atom in 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one, by withdrawing electron density, could influence the stability and reactivity of the dioxinone ring.
The primary utility of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives lies in their function as versatile synthetic intermediates. nih.gov They are particularly valuable for accessing a range of compounds, including amides, esters, alcohols, and aldehydes. nih.gov A key reaction of this scaffold is its amidation to form salicylamides, which are prevalent in medicinal chemistry as inhibitors for various receptors. nih.gov The presence of the bromo substituent can be expected to affect the rate and efficiency of such transformations.
The synthesis of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives has been achieved through various methods, including the copper(I)-mediated addition between salicylic (B10762653) acids and acetylenic esters. nih.gov The reaction conditions for the synthesis of various derivatives are summarized in the table below.
| Entry | Salicylic Acid Derivative | Alkyne | Product | Yield (%) |
| 1 | Salicylic acid | Diethyl acetylenedicarboxylate | 2-(ethoxycarbonyl)-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | 85 |
| 2 | 5-Bromosalicylic acid | Diethyl acetylenedicarboxylate | 7-Bromo-2-(ethoxycarbonyl)-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | 82 |
| 3 | Salicylic acid | Ethyl propiolate | 2-Ethoxy-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | 78 |
| 4 | 5-Nitrosalicylic acid | Diethyl acetylenedicarboxylate | 7-Nitro-2-(ethoxycarbonyl)-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | 75 |
This table is generated based on data from synthetic procedures for 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives and illustrates the influence of substituents on the salicylic acid precursor on the yield of the final product.
Design Principles for Novel Chemical Entities Based on the Dioxinone Scaffold
The 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one scaffold serves as a valuable building block in the design of novel chemical entities, primarily due to its role as a precursor to other important molecular frameworks. The design principles are largely centered on leveraging the reactivity of the dioxinone ring to introduce diverse functionalities.
A primary design strategy involves the ring-opening of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one core with nucleophiles. For example, treatment with primary amines leads to the formation of salicylamides in a straightforward and efficient manner. nih.gov This approach allows for the systematic generation of a library of salicylamide (B354443) derivatives by varying the amine component. The substituents on the benzodioxinone ring, such as the bromo group in 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one, can be used to modulate the properties of the final salicylamide products.
Another design principle is the use of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one scaffold as a protected form of salicylic acid. The dioxinone can be carried through several synthetic steps and then cleaved under specific conditions to reveal the salicylic acid moiety. This strategy is useful in multi-step syntheses where the carboxylic acid and hydroxyl groups of salicylic acid might interfere with other reactions.
The versatility of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one scaffold is further highlighted by its application in the synthesis of insecticides and crop protection agents, indicating its utility in agrochemical design. nih.govrsc.org The core structure can be modified to optimize for properties such as potency, selectivity, and environmental persistence.
The following table outlines the conversion of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives into salicylamides, a key step in the design of new chemical entities based on this scaffold.
| Entry | 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one Derivative | Amine | Product (Salicylamide) | Yield (%) |
| 1 | 2-Phenyl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | Benzylamine | N-Benzyl-2-hydroxybenzamide | 92 |
| 2 | 2-(Ethoxycarbonyl)-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | Aniline | N-Phenyl-2-hydroxybenzamide | 88 |
| 3 | 7-Bromo-2-phenyl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | Cyclohexylamine | 5-Bromo-N-cyclohexyl-2-hydroxybenzamide | 90 |
| 4 | 2,2-Dimethyl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one | Propylamine | 2-Hydroxy-N-propylbenzamide | 85 |
This table is a representative illustration of the amidation of 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one derivatives, showcasing the versatility of this reaction in generating diverse salicylamides.
Future Directions and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Routes
The synthesis of the 4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one core has been achieved through various methods, and these can be adapted and optimized for the preparation of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one, with a focus on sustainability and efficiency. A primary precursor for this compound would be 5-bromosalicylic acid.
Future research is likely to focus on greener and more atom-economical synthetic strategies. One promising avenue is the catalyst-free reaction between salicylic (B10762653) acids and dichloromethane (B109758), which serves as the methylene (B1212753) donor, under basic conditions. nih.gov Adapting this method for 5-bromosalicylic acid could provide a straightforward and environmentally benign route to the target compound.
Another area of development is the copper-catalyzed reaction of salicylic acids with acetylenic esters. nih.govrsc.org This method has been shown to be effective for a range of substituted salicylic acids and could be a versatile approach for the synthesis of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one and its derivatives with various substitutions on the dioxinone ring. nih.gov The development of more sustainable versions of this reaction, perhaps using more earth-abundant metal catalysts or catalyst-free conditions, is a key area for future investigation. rsc.org
Table 1: Potential Synthetic Routes for 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one
| Precursor | Reagent | Catalyst/Conditions | Potential Advantages |
| 5-Bromosalicylic acid | Dichloromethane | Potassium phosphate (B84403), catalyst-free | Green, atom-economical |
| 5-Bromosalicylic acid | Acetylenic esters | CuI, NaHCO3 | Versatility in substitution |
| 5-Bromosalicylic acid | Bromo- or Chloroacetic acid | Phase-transfer catalyst | Mild conditions |
Exploration of Unconventional Reactivity Patterns and Catalytic Applications
The bromine atom on the 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one scaffold is a key functional handle for a variety of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This opens the door to the synthesis of a vast library of novel derivatives with tailored electronic and steric properties.
Future research will likely explore the utility of the bromo group in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. nih.gov These reactions would allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 7-position. The resulting functionalized benzodioxinones could serve as precursors to more complex molecular architectures or as final target molecules with interesting photophysical or biological properties. The reactivity of bromo-substituted heterocyclic compounds in such transformations is well-documented and suggests a high potential for success with the target molecule. nih.govdntb.gov.ua
Furthermore, the dioxinone ring itself possesses inherent reactivity. It can undergo amidation at room temperature with primary amines to furnish the corresponding salicylamides. nih.govrsc.org Investigating this reactivity in the context of the 7-bromo substituent could reveal interesting electronic effects on the reaction rate and scope.
Beyond its use as a substrate, there is an unexplored potential for 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one and its derivatives to act as ligands for catalytic systems. The oxygen and carbonyl groups, in conjunction with potential new functionalities introduced via cross-coupling, could coordinate with metal centers to create novel catalysts.
Table 2: Potential Cross-Coupling Reactions for 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, base | 7-Aryl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, base | 7-Alkynyl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one |
| Buchwald-Hartwig | Amine | Pd2(dba)3, ligand, base | 7-Amino-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one |
| Heck | Alkene | Pd(OAc)2, ligand, base | 7-Alkenyl-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one |
Advanced Computational Methodologies for Prediction and Design in Benzo[d]Current time information in Pasuruan, ID.nih.govdioxin-4-one Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the geometric and electronic properties of molecules, which in turn can guide synthetic efforts and the design of new functional materials. While specific computational studies on 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one are not yet prevalent, the application of these methods to related heterocyclic systems demonstrates their potential. researchgate.net
Future research should leverage DFT calculations to:
Predict Reactivity: Model the electronic effects of the bromo substituent on the reactivity of the aromatic ring and the dioxinone moiety. This can help in predicting the regioselectivity of further electrophilic aromatic substitution reactions and the feasibility of various nucleophilic attack pathways.
Design Novel Derivatives: Computationally screen virtual libraries of 7-substituted benzodioxinones to predict their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This can aid in the rational design of molecules with specific optical or electronic characteristics for applications in materials science.
Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways for the synthesis and functionalization of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one to optimize reaction conditions and identify potential side products.
Integration with Flow Chemistry and Automation in the Synthesis of Functionalized Dioxinones
The fields of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govmdpi.comyoutube.com The application of these technologies to the synthesis and functionalization of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one represents a significant area for future development.
Flow Chemistry: Continuous flow reactors offer enhanced heat and mass transfer, making them ideal for highly exothermic or fast reactions. amt.uk The synthesis of the benzodioxinone core and its subsequent functionalization, particularly through cross-coupling reactions which often require precise temperature control, could be significantly improved by transitioning from batch to flow processes. nih.gov Flow chemistry also allows for the safe in-situ generation and use of hazardous reagents, which could expand the scope of accessible transformations. nih.gov
Automated Synthesis: Automated synthesis platforms, including those that utilize reagent cartridges, can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. youtube.com An automated system could be programmed to synthesize a library of 7-substituted benzodioxinones by systematically varying the coupling partners in a Suzuki or other cross-coupling reaction. This would dramatically increase the pace of research and the exploration of the chemical space around this scaffold. The integration of purification modules can further streamline the process, leading to the rapid generation of pure compounds for further testing. nih.gov
The convergence of these emerging research avenues promises to unlock the full potential of 7-Bromo-4H-benzo[d] Current time information in Pasuruan, ID.nih.govdioxin-4-one as a versatile building block in organic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
